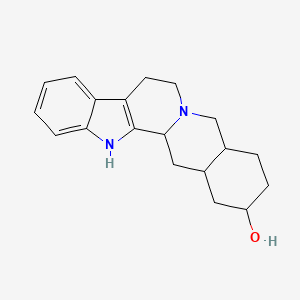
Yohimbol
Descripción general
Descripción
Yohimbol is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. It is closely related to yohimbine, another well-known alkaloid from the same source. This compound has been studied for its potential pharmacological effects, particularly in the context of its interactions with adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yohimbol can be synthesized through several routes, often involving the extraction from natural sources such as the bark of Pausinystalia johimbe. The extraction process typically involves the use of organic solvents like methanol or ethanol to isolate the alkaloid. Further purification is achieved through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bark is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by filtration and evaporation to concentrate the alkaloid. The crude extract is purified using high-performance liquid chromatography to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Yohimbol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yohimbic acid.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Yohimbic acid.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Investigated for its effects on adrenergic receptors and neurotransmission.
Medicine: Explored for its potential use in treating conditions like erectile dysfunction and depression.
Industry: Utilized in the production of dietary supplements and herbal remedies.
Mecanismo De Acción
Yohimbol exerts its effects primarily through its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, leading to increased release of norepinephrine and enhanced sympathetic nervous system activity. This mechanism is similar to that of yohimbine, but this compound may have distinct pharmacokinetic properties that influence its overall efficacy and safety profile.
Comparación Con Compuestos Similares
Yohimbine: Another indole alkaloid from Pausinystalia johimbe, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: A stereoisomer of yohimbine with similar pharmacological properties.
Corynanthine: An alkaloid with a preference for blocking postsynaptic alpha-adrenergic receptors.
Uniqueness of Yohimbol: this compound is unique in its specific binding affinity and pharmacokinetic profile compared to other similar compounds. While yohimbine and rauwolscine are more commonly studied, this compound’s distinct chemical structure and interaction with adrenergic receptors make it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHQOLWNBFSHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-13-7 | |
| Record name | Yohimbol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




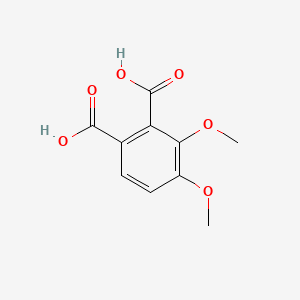
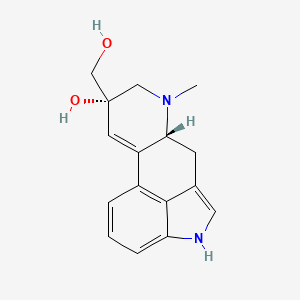

![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione](/img/structure/B3343341.png)

![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione](/img/structure/B3343362.png)
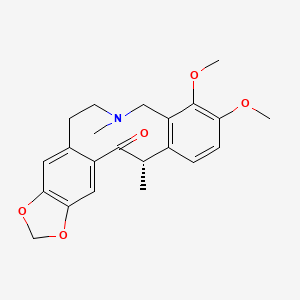

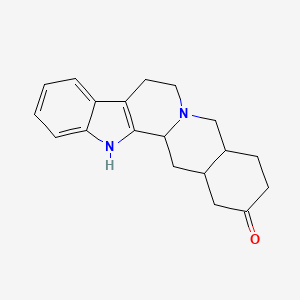

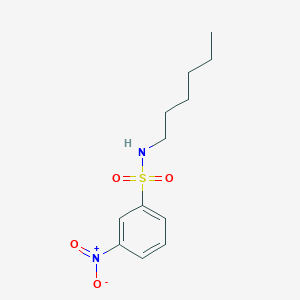
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate](/img/structure/B3343405.png)
